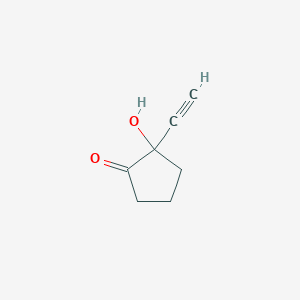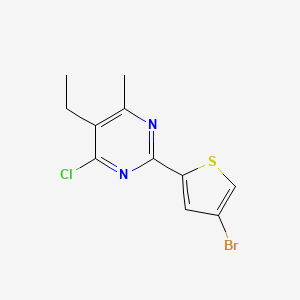
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting an appropriate β-diketone with guanidine or its derivatives under acidic or basic conditions.
Coupling Reaction: The brominated thiophene and the pyrimidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophenes and pyrimidines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiophenes are typical reduction products.
Coupling Products: Complex biaryl or heteroaryl compounds are formed through coupling reactions.
科学研究应用
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It may be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to target proteins through halogen bonding. The compound’s structure allows it to interact with various molecular targets, potentially disrupting biological pathways and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4-Bromothiophen-2-yl)pyrimidine
- 4-Chloro-5-ethyl-6-methylpyrimidine
- 2-(4-Bromophenyl)-4-chloro-5-ethyl-6-methylpyrimidine
Uniqueness
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the thiophene and pyrimidine rings provide a rigid and planar structure that can interact effectively with biological targets.
属性
分子式 |
C11H10BrClN2S |
|---|---|
分子量 |
317.63 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2S/c1-3-8-6(2)14-11(15-10(8)13)9-4-7(12)5-16-9/h4-5H,3H2,1-2H3 |
InChI 键 |
JBBNGSYKTOWSQA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC(=CS2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



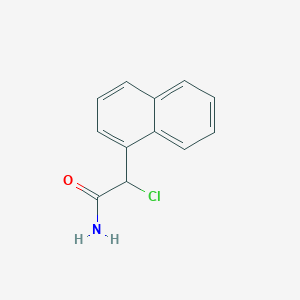
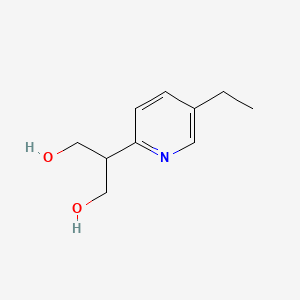
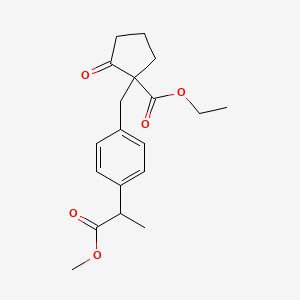
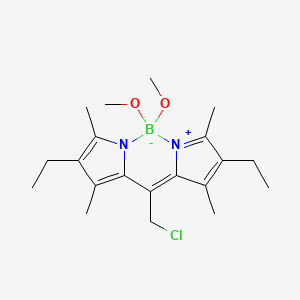
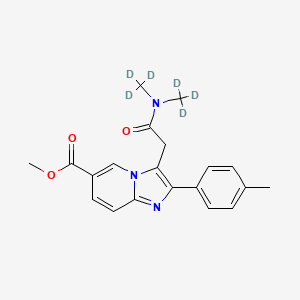
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
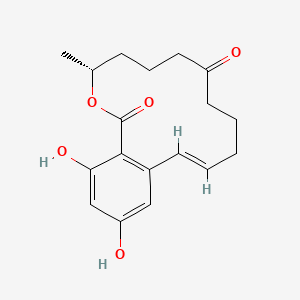
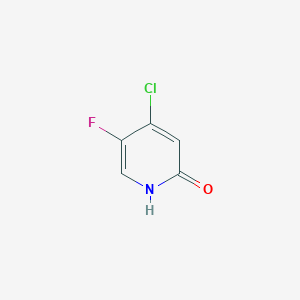


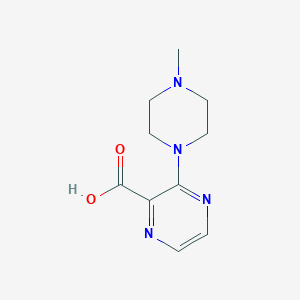
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
